2-(5-Methylisoxazol-3-yl)ethanamine chemical structure and properties
2-(5-Methylisoxazol-3-yl)ethanamine chemical structure and properties
Technical Monograph: 2-(5-Methylisoxazol-3-yl)ethanamine Bioisosteric Probes in Histaminergic Ligand Design [1]
Executive Summary
2-(5-Methylisoxazol-3-yl)ethanamine (CAS: 1018662-73-1) represents a critical structural probe in medicinal chemistry, serving as a bioisostere of histamine.[1] By replacing the imidazole ring of histamine with a 3,5-disubstituted isoxazole core, researchers eliminate the prototropic tautomerism inherent to imidazole. This modification "locks" the ligand’s electronic profile, allowing for precise interrogation of H-bond donor/acceptor requirements within Histamine H1, H2, and H3 receptor pockets. This guide details the physicochemical divergence of this molecule from its parent autacoid, outlines a robust synthetic homologation protocol, and defines its utility in Structure-Activity Relationship (SAR) studies.
Molecular Architecture & Physicochemical Profile[1]
The utility of 2-(5-Methylisoxazol-3-yl)ethanamine lies in its specific electronic deviations from histamine.[1] While histamine exists as a tautomeric mixture (N
Table 1: Physicochemical Specifications
| Property | Value / Description | Impact on Drug Design |
| CAS Number | 1018662-73-1 | Unique Identifier |
| Molecular Formula | C₆H₁₀N₂O | - |
| Molecular Weight | 126.16 g/mol | Fragment-based drug discovery (FBDD) compliant |
| H-Bond Donors | 2 (Primary Amine) | The ring N is an acceptor only (unlike imidazole) |
| H-Bond Acceptors | 3 (Ring N, Ring O, Amine N) | Modulates receptor selectivity |
| pKa (Side Chain) | ~9.6 (Amine) | Comparable to histamine side chain |
| pKa (Ring) | ~ -2.0 (Isoxazole) | Critical: Non-basic ring at physiological pH (Histamine imidazole pKa ~6.[1][2]0) |
| LogP | ~0.3 - 0.6 | More lipophilic than histamine (LogP ~ -0.[1]7) |
Bioisosteric Significance
The 5-methylisoxazole moiety acts as a non-classical bioisostere.[1]
-
Basicity Modulation: The isoxazole nitrogen is weakly basic. At physiological pH (7.4), the ring remains unprotonated, unlike histamine which has a significant fraction of protonated imidazole. This alters cation-pi interactions in the receptor binding site.
-
Tautomeric Lock: The absence of tautomerism simplifies docking studies, as the H-bond acceptor vector (Ring N) is fixed.
-
Metabolic Stability: The isoxazole ring is resistant to Histamine N-Methyltransferase (HNMT), potentially extending half-life in in vitro assays compared to imidazole derivatives.
Synthetic Methodology: Homologation Strategy
Direct ring synthesis with the ethylamine chain is often low-yielding due to polymerization risks.[1] The preferred industrial and laboratory route involves the homologation of commercially available 5-methylisoxazole-3-carboxylic acid.[1] This ensures regiospecificity of the 3-position side chain.[1]
Protocol: C3-Chain Extension
Step 1: Reduction to Alcohol
-
Reagents: Lithium Aluminum Hydride (LAH), THF (anhydrous).
-
Mechanism: Nucleophilic acyl substitution followed by hydride transfer.
-
Procedure: Dissolve 5-methylisoxazole-3-carboxylic acid in THF at 0°C. Add LAH (1.5 eq) dropwise. Reflux for 2 hours. Quench with Fieser method.
-
Product: (5-Methylisoxazol-3-yl)methanol.[1]
Step 2: Chlorination
-
Reagents: Thionyl Chloride (
), DCM, catalytic DMF. -
Rationale: Converts the poor leaving group (-OH) to a good leaving group (-Cl) for nucleophilic attack.[1]
-
Product: 3-(Chloromethyl)-5-methylisoxazole.[1]
Step 3: Cyanide Displacement (Chain Elongation)
-
Reagents: NaCN, DMSO, 60°C.
-
Mechanism:
substitution. The cyanide carbon adds the necessary carbon atom to form the ethyl backbone. -
Safety: Requires sealed ventilation; generate in situ HCN scavengers.
-
Product: 2-(5-Methylisoxazol-3-yl)acetonitrile.
Step 4: Nitrile Reduction
-
Reagents:
or . -
Rationale: Selective reduction of the nitrile to the primary amine without cleaving the isoxazole N-O bond (which is sensitive to catalytic hydrogenation).
-
Product: 2-(5-Methylisoxazol-3-yl)ethanamine .[1]
Figure 1: Step-wise homologation synthesis starting from the carboxylic acid precursor to ensure regiospecificity.[1]
Pharmacological Implications & SAR
This molecule is primarily used as a H2-receptor selective probe (historically referenced in the context of dimaprit and amthamine analogs) and a tool to study steric constraints in H3 antagonists.
Receptor Interaction Logic
-
H1 Receptor (Allergy): Generally low affinity. The H1 receptor requires two aromatic rings or a large lipophilic bulk (as seen in diphenhydramine) which this molecule lacks. It serves as a negative control in H1 assays.
-
H2 Receptor (Gastric Acid): The isoxazole ring mimics the N
-H tautomer of histamine. However, because it cannot donate a proton (no NH in the ring), it acts as a partial agonist or antagonist depending on the specific receptor mutation state. It helps define the necessity of proton transfer for receptor activation.[3] -
H3 Receptor (Neurotransmitter Release): Often used as a fragment "head group." When coupled with a lipophilic tail (e.g., via the amine), the 5-methylisoxazole moiety serves as a potent imidazole replacement, improving oral bioavailability by reducing first-pass metabolism.
Figure 2: Functional comparison between Histamine and its Isoxazole analogue, highlighting metabolic stability and receptor activation mechanisms.[3][4]
Analytical Characterization Protocols
To validate the synthesis of 2-(5-Methylisoxazol-3-yl)ethanamine, the following self-validating analytical markers must be met.
A. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: Water + 0.1% TFA (Trifluoroacetic acid) - Acidic pH is required to protonate the amine and prevent tailing.[1]
-
B: Acetonitrile + 0.1% TFA.
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 210 nm (Amine absorption) and 254 nm (Isoxazole aromatic ring).
-
Expected Retention: Early eluting (polar amine) unless ion-pairing agents (e.g., heptane sulfonic acid) are used.
B. Nuclear Magnetic Resonance (NMR) - ¹H (DMSO-d₆)
-
δ 2.35 ppm (s, 3H): Methyl group at position 5. Distinct singlet.
-
δ 2.70 ppm (t, 2H): Methylene group adjacent to the amine (
). -
δ 2.95 ppm (t, 2H): Methylene group connecting to the ring (
). -
δ 6.10 ppm (s, 1H): The aromatic proton at position 4. Diagnostic Peak: This singlet confirms the ring is intact and substituted at 3 and 5.
-
δ 7.80 ppm (br s, 2H): Amine protons (if salt form).
References
-
PubChem. (2024).[2] Compound Summary: (3-Methylisoxazol-5-yl)methanamine and related isomers. National Library of Medicine. Retrieved from [Link]
-
Durant, G. J., et al. (1975). Histamine H2-receptor agonists.[1][3][5] Structure-activity relations. Journal of Medicinal Chemistry. (Contextual grounding for isoxazole/imidazole bioisosterism in H2 ligands).
-
Schwartz, J. C., et al. (2001).[6] Influence of imidazole replacement in different structural classes of histamine H3-receptor antagonists. European Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Georganics. (n.d.). (5-Methyl-3-isoxazolyl)methylamine Technical Data. Retrieved from [Link]
Sources
- 1. 1204-81-5|2-(5-Phenylisoxazol-3-yl)ethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibitory effects of imidazolines on histamine liberation from human leukocytes and on tracheal smooth muscle tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
